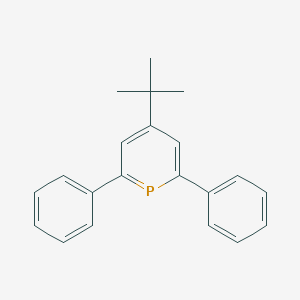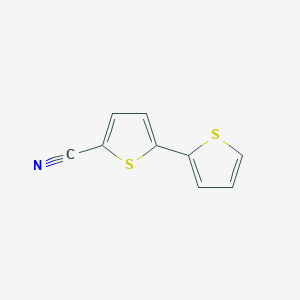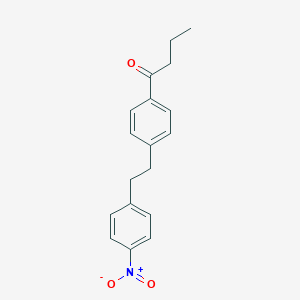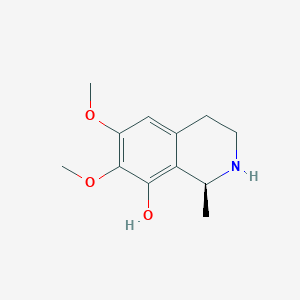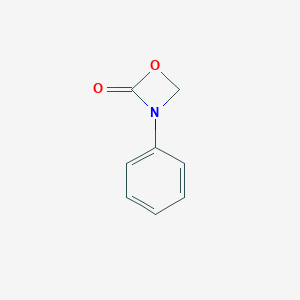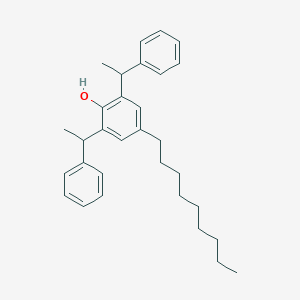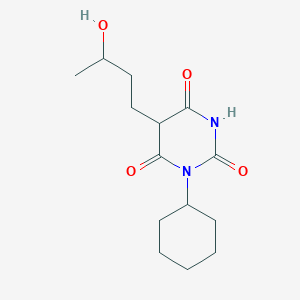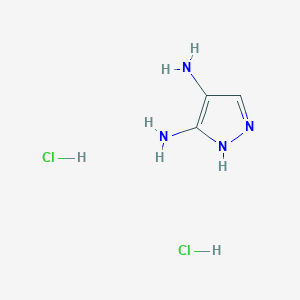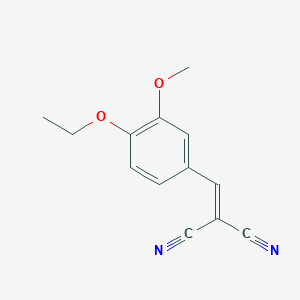
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoxazole derivatives and has been investigated for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- is not fully understood. However, it has been suggested that the compound may act as an acetylcholinesterase inhibitor, which could explain its potential use in the treatment of Alzheimer's disease. It has also been suggested that the compound may inhibit the activity of protein kinase C, which could explain its anti-proliferative effects on cancer cells.
Biochemical and Physiological Effects:
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to have anxiolytic and antidepressant effects. It has also been shown to have anti-proliferative effects on cancer cells and to induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit acetylcholinesterase activity, which could explain its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- in lab experiments is that it has been shown to have a variety of potential applications in various fields. Additionally, the compound has been synthesized using a well-established method, which makes it readily available for use in experiments.
One limitation of using 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and concentration of the compound for use in experiments.
Orientations Futures
There are several future directions for research on 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis-. One direction is to further investigate the compound's potential use in the treatment of Alzheimer's disease. Another direction is to investigate the compound's potential use as a chemotherapeutic agent for cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine the optimal dosage and concentration for use in experiments. Finally, future research could focus on synthesizing derivatives of the compound to improve its pharmacological properties.
Méthodes De Synthèse
The synthesis of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- involves the reaction of 4,5-dihydroisoxazole-5-carboxylic acid with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with dimethyl sulfate to obtain the final compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for their studies.
Applications De Recherche Scientifique
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- has been investigated for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In cancer research, 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- has been shown to have anti-proliferative effects on cancer cells. It has also been investigated for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
17669-30-6 |
|---|---|
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
dimethyl 3-phenyl-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H13NO5/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7,9,11H,1-2H3 |
Clé InChI |
RZUSIVILFUXVKH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(ON=C1C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
COC(=O)C1C(ON=C1C2=CC=CC=C2)C(=O)OC |
Synonymes |
4,5-Dihydro-3-phenylisoxazole-4,5-dicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




